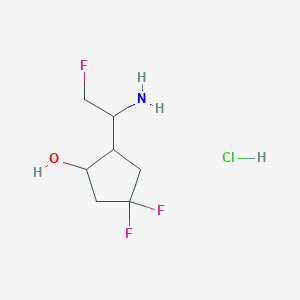
2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride: is a chemical compound with the following IUPAC name: 4-(1-amino-2-fluoroethyl)benzonitrile hydrochloride . Its molecular formula is C₉H₉FN₂·HCl , and it has a molecular weight of approximately 200.64 g/mol . This compound belongs to the class of benzonitrile derivatives.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride involves several steps. One common route includes the following reactions:
Fluorination: Introduction of fluorine atoms at specific positions.
Amination: Conversion of a precursor compound to the amino derivative.
Hydrochlorination: Formation of the hydrochloride salt.
Industrial Production:: Industrial-scale production methods for this compound may involve optimized synthetic routes, purification, and isolation processes. specific details regarding large-scale production are proprietary and may not be publicly available.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions can modify the amino or nitrile group.
Substitution: Substitution reactions may occur at the fluorine or amino group.
Fluorinating Agents: Examples include hydrogen fluoride (HF) or fluorinating reagents like Selectfluor.
Aminating Agents: Amines (e.g., ammonia, primary amines) can introduce the amino group.
Hydrochloric Acid (HCl): Used for hydrochlorination.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Potential products include fluorinated cyclopentanols, amino derivatives, and their hydrochloride salts.
Applications De Recherche Scientifique
Chemistry::
Building Block: It serves as a building block for more complex molecules due to its unique fluorinated and amino functionalities.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Fluorinated Compounds in Imaging: Fluorinated compounds are used in positron emission tomography (PET) imaging.
Amino Derivatives in Drug Design: Amino-containing compounds play a crucial role in drug design.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The specific mechanism of action for 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Propriétés
Formule moléculaire |
C7H13ClF3NO |
|---|---|
Poids moléculaire |
219.63 g/mol |
Nom IUPAC |
2-(1-amino-2-fluoroethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-3-5(11)4-1-7(9,10)2-6(4)12;/h4-6,12H,1-3,11H2;1H |
Clé InChI |
NRUJIHLLNKDIAZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CC1(F)F)O)C(CF)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


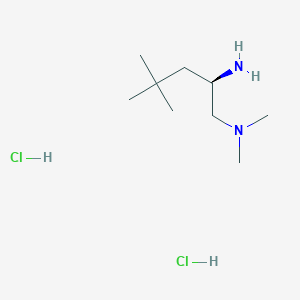


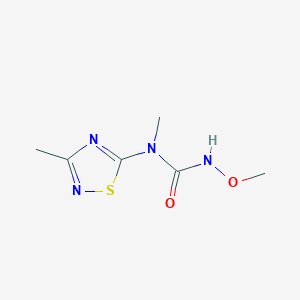
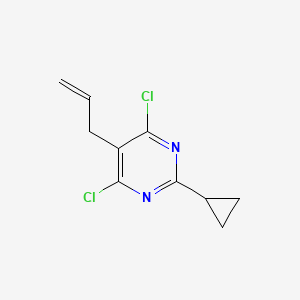
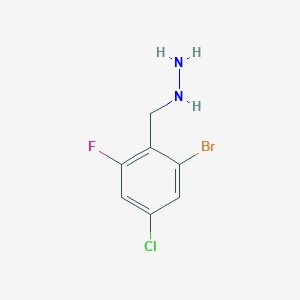

![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)

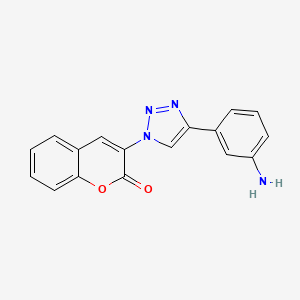
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)

